![molecular formula C23H30N4O3S B2495733 2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105218-86-7](/img/structure/B2495733.png)
2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, utilizing starting materials such as amino acids, acetamides, or pyrazole derivatives. For instance, compounds with structures related to pyrazole-acetamide derivatives have been synthesized and characterized, indicating the potential methods that could be applied to our compound of interest (K. Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques like single-crystal X-ray crystallography, showcasing the arrangement of atoms and the spatial geometry. For example, the structure of substituted pyrazole and acetamide derivatives reveals insights into the potential molecular configuration of our compound, suggesting a complex three-dimensional arrangement conducive to specific chemical behaviors and interactions (霍静倩 et al., 2016).
Chemical Reactions and Properties
Compounds bearing a resemblance to the one discussed have shown a range of chemical reactivities, such as forming coordination complexes with metals or undergoing cyclization reactions. These reactions are crucial for understanding the chemical versatility and potential applications of our compound. For instance, the formation of Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives underscores the reactivity of such molecules (K. Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of compounds structurally related to our compound of interest have been studied. These properties are vital for determining the conditions under which the compound can be used or synthesized. The analysis of crystal packing and hydrogen bonding interactions provides insights into the stability and solubility characteristics (霍静倩 et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for undergoing specific reactions, are fundamental aspects of our compound's profile. Studies on similar molecules have revealed significant antioxidant activity, which could suggest potential areas of application for our compound (K. Chkirate et al., 2019).
Aplicaciones Científicas De Investigación
Coordination Chemistry
Studies on pyrazole-acetamide derivatives have explored their use in synthesizing coordination complexes with metals like Co(II) and Cu(II), revealing the impact of hydrogen bonding on self-assembly processes and antioxidant activities. This work underlines the potential of similar compounds in developing metal-organic frameworks and exploring their biological properties (Chkirate et al., 2019).
Heterocyclic Synthesis
The synthesis of heterocycles, including thiopyrimidines and thiazolopyrimidines from cyclohexanone derivatives, has been reported, indicating the utility of related acetamide compounds in generating novel heterocyclic structures with potential biological activities (Hawas et al., 2012).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor evaluations of compounds with similar structures, demonstrating their effectiveness against various bacterial and cancer cell lines. These findings suggest the potential of such compounds in medicinal chemistry for developing new therapeutic agents with antimicrobial and anticancer properties (Shams et al., 2010), (Hassan et al., 2014).
Chemical Reactivity and Synthesis
Research on the chemical reactivity of related compounds has led to the development of novel synthetic routes for heterocyclic compounds, showcasing the chemical versatility and potential applications in organic synthesis and drug discovery (Farouk et al., 2021).
Propiedades
IUPAC Name |
2-cyclohexyl-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-30-18-9-7-17(8-10-18)12-24-22(29)13-27-23(19-14-31-15-20(19)26-27)25-21(28)11-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMJOKPECRSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

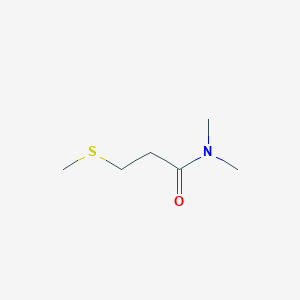
![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2495656.png)
![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)
![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)
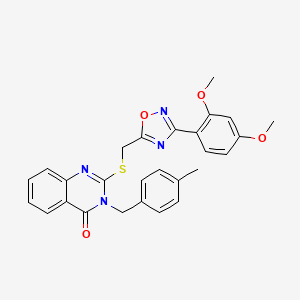
![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)
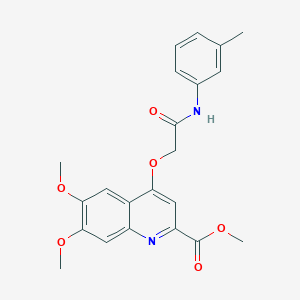
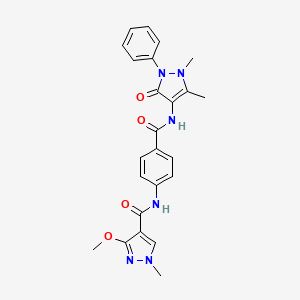

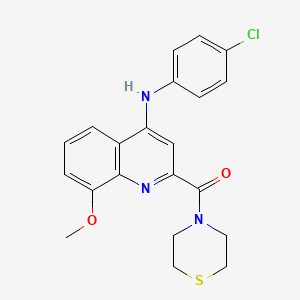
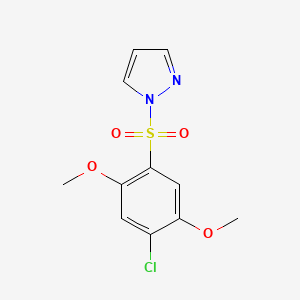
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)